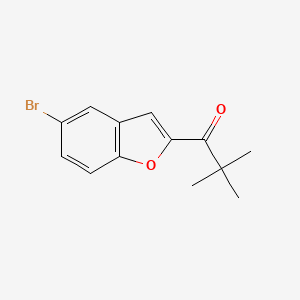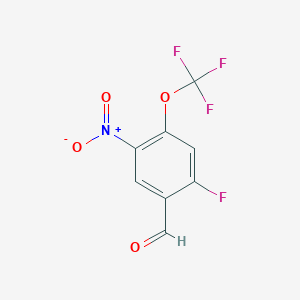
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F4NO4. This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzaldehyde core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using fuming nitric acid under controlled temperature conditions . The reaction is exothermic, requiring careful temperature monitoring to avoid decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and yield. The use of advanced reaction calorimetry helps in optimizing reaction conditions and scaling up the process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 2-Fluoro-5-amino-4-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core.
Fluorine and Trifluoromethoxy Groups: Enhance the lipophilicity and metabolic stability of the compound, making it suitable for biological applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with various receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
Comparison:
- Uniqueness: The presence of both nitro and trifluoromethoxy groups in 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde makes it more reactive and versatile compared to its analogs .
- Reactivity: The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks.
- Applications: While similar compounds are used in various applications, the unique combination of functional groups in this compound expands its utility in more specialized fields .
Properties
Molecular Formula |
C8H3F4NO4 |
|---|---|
Molecular Weight |
253.11 g/mol |
IUPAC Name |
2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3F4NO4/c9-5-2-7(17-8(10,11)12)6(13(15)16)1-4(5)3-14/h1-3H |
InChI Key |
MCYHJBUZHYBVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


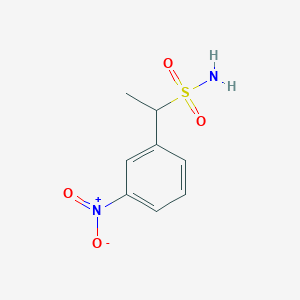

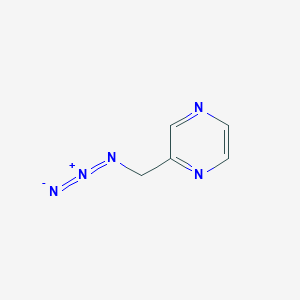
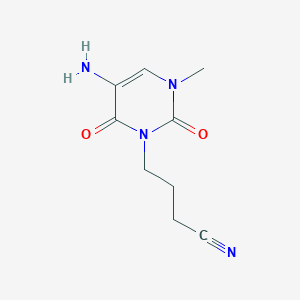
![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
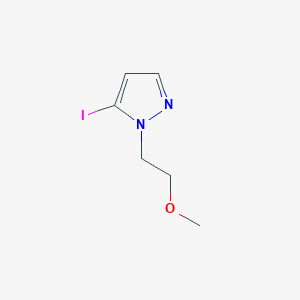

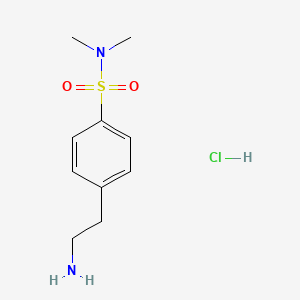
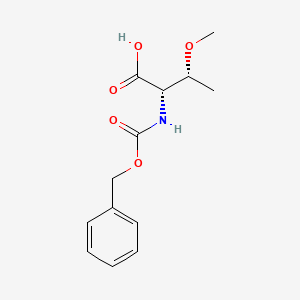
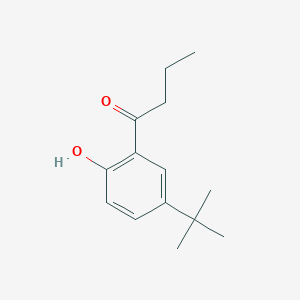
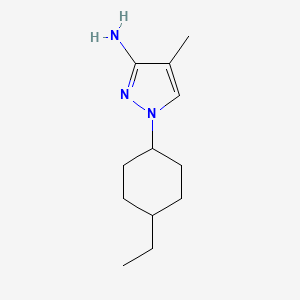
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
